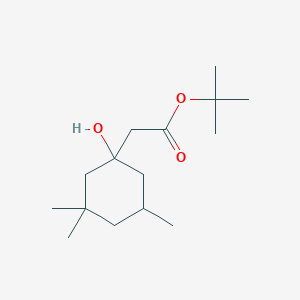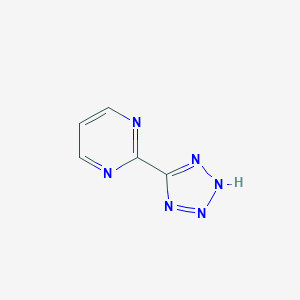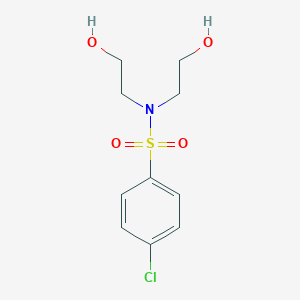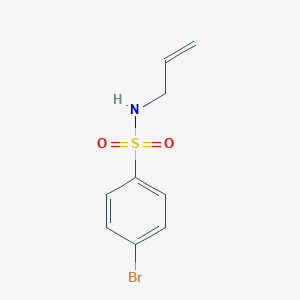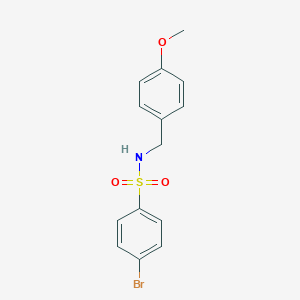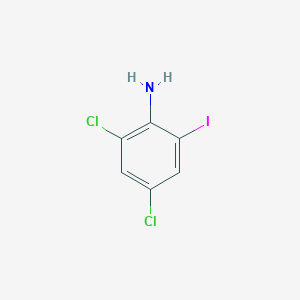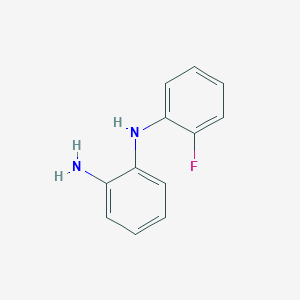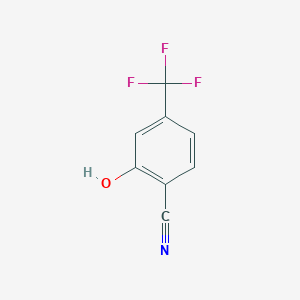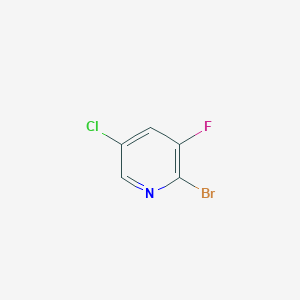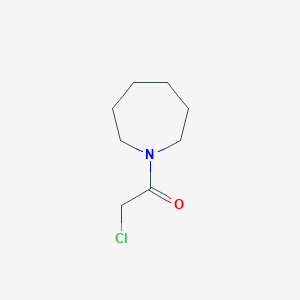
1-(Chloroacetyl)azepane
Übersicht
Beschreibung
1-(Chloroacetyl)azepane is an organic compound with the molecular formula C8H14ClNO. It is a colorless to pale yellow liquid with low volatility and flammability . This compound is widely used in organic synthesis, particularly as an acylating agent .
Wirkmechanismus
Target of Action
1-(Chloroacetyl)azepane is a compound used in organic synthesis reactions . It is often used as an acylating agent and can react with amines to form amides . .
Mode of Action
As an acylating agent, it is likely to interact with its targets (such as amines) through acylation, leading to the formation of amides .
Biochemical Pathways
Given its role as an acylating agent, it may be involved in various biochemical reactions where acylation is a key step .
Result of Action
As an acylating agent, it is likely to modify the structure of its target molecules, potentially altering their function .
Biochemische Analyse
Biochemical Properties
It is known that azepane derivatives, which include 1-(Chloroacetyl)azepane, have been widely used as key intermediates in synthetic chemistry . They have also found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents
Cellular Effects
Azepane derivatives, including this compound, have been found to have a wide range of medicinal and pharmaceutical properties . These include antidiabetic, anticancer, and antiviral activities
Molecular Mechanism
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Temporal Effects in Laboratory Settings
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
1-(Chloroacetyl)azepane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: It can react with nucleophiles such as amines to form amides.
Electrophilic Substitution: It can also participate in electrophilic substitution reactions, where the chloroacetyl group is replaced by other electrophiles.
Oxidation and Reduction:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group, forming 1-(hydroxyacetyl)azepane.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Amides: Formed through nucleophilic substitution with amines.
Alcohols: Formed through reduction of the chloroacetyl group.
Wissenschaftliche Forschungsanwendungen
1-(Chloroacetyl)azepane has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a building block for bioactive molecules .
- Studied for its role in the synthesis of compounds with potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and reagents.
- Applied in the development of new materials and polymers.
Vergleich Mit ähnlichen Verbindungen
1-(Chloroacetyl)pyrrolidine: Similar structure but with a five-membered ring instead of a seven-membered ring.
1-(Chloroacetyl)piperidine: Similar structure but with a six-membered ring.
Uniqueness:
- The seven-membered ring in 1-(Chloroacetyl)azepane provides unique steric and electronic properties, making it distinct from its five- and six-membered counterparts .
- Its specific reactivity and applications in organic synthesis and pharmaceutical research highlight its importance in various scientific fields .
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52227-33-5 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

